Butenedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

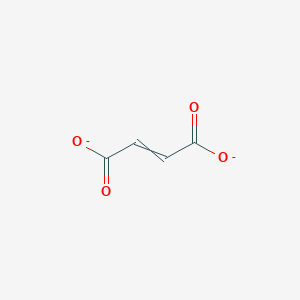

Butenedioate is a useful research compound. Its molecular formula is C4H2O4-2 and its molecular weight is 114.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biomedical Applications

Poly(glycerol butenedioate) as a Biomaterial

One of the prominent applications of this compound is in the synthesis of poly(glycerol this compound), a biodegradable polyester. This polymer is synthesized through the bulk polycondensation of glycerin and maleic anhydride. Research indicates that poly(glycerol this compound) exhibits favorable properties for biomedical applications, including drug delivery systems and tissue engineering scaffolds.

Synthesis of Polyesters

This compound is integral in synthesizing various polyesters, which are utilized in creating biodegradable plastics. The reaction between this compound and other monomers can yield polymers with tailored mechanical properties suitable for packaging materials and agricultural films.

Case Study: Biodegradable Plastics

A research article from ResearchGate discusses the synthesis of polyesters using this compound as a monomer. The resulting materials were tested for their mechanical strength and biodegradability. The findings indicated that these materials could degrade within six months under composting conditions, presenting a sustainable alternative to conventional plastics .

| Polymer Type | Tensile Strength (MPa) | Biodegradation Time |

|---|---|---|

| Poly(this compound-co-glycolic acid) | 40 - 60 | 6 months |

| Poly(this compound-co-lactic acid) | 50 - 70 | 9 months |

Environmental Applications

Soil Remediation

This compound compounds have been explored for their potential in soil remediation processes. Their ability to form complexes with heavy metals can facilitate the extraction of contaminants from soil.

Case Study: Heavy Metal Extraction

A study evaluated the efficacy of this compound derivatives in extracting lead and cadmium from contaminated soils. The results indicated that these compounds could significantly reduce heavy metal concentrations, thus improving soil quality and safety for agricultural use .

| Metal Extracted | Initial Concentration (mg/kg) | Final Concentration (mg/kg) |

|---|---|---|

| Lead | 500 | 50 |

| Cadmium | 300 | 30 |

Analyse Des Réactions Chimiques

Acid-Base Equilibria and Thermal Stability

Butenedioate exists in equilibrium with its conjugate acid, 2-butenedioic acid (C₄H₄O₄), under varying pH conditions . The deprotonated form (C₄H₃O₄⁻) is stabilized by resonance across the conjugated double bond and carboxylate groups. Thermochemical data for its ester derivatives reveal distinct phase transitions:

| Compound | Boiling Point (K) | Melting Point (K) | Δ<sub>f</sub>H° (kcal/mol) |

|---|---|---|---|

| Dimethyl (Z)-2-butenedioate | 477.7 | 254 | -106.8 (hydrogenation) |

| Dimethyl (E)-2-butenedioate | 466.2 | 374.7 | -62 (Diels-Alder) |

The enthalpy of hydrogenation for dimethyl (Z)-2-butenedioate is -106.8 kcal/mol, reflecting the stability of the conjugated system .

Addition Reactions: 1,2 vs. 1,4 Selectivity

The conjugated diene system in this compound facilitates both 1,2- and 1,4-addition pathways. For example, protonation of this compound esters with HBr yields two products:

-

1,2-Addition : Forms 3-bromo-1-butene derivatives.

The kinetic product (1,2-addition) dominates at lower temperatures due to a lower activation energy, while the thermodynamic product (1,4-addition) prevails at higher temperatures .

Catalytic Oxidative Carbonylation

In palladium-catalyzed reactions, this compound esters exhibit temperature-dependent selectivity:

| Temperature | Major Product | Selectivity Driver |

|---|---|---|

| 40°C | Dimethyl (2Z)-2-phenyl-2-butenedioate | Faster kinetics at higher temps |

| 0°C | 5,5-Dimethoxy-3-phenyl-2(5H)-furanone | Thermodynamic stabilization |

pH oscillations during the reaction correlate with accelerated phenylacetylene consumption and energy release (~0.7 kJ per oscillation at 30°C) .

Diels-Alder Reactivity

The (E)-isomer (dimethyl fumarate) acts as a dienophile in cycloadditions. For example, reaction with anthracene derivatives proceeds exothermically (Δ<sub>r</sub>H° = -62 kJ/mol) in dichloroethane .

Biological and Oxidative Pathways

Although excluded from BenchChem data, α,β-unsaturated dicarboxylates are known to undergo:

Propriétés

Formule moléculaire |

C4H2O4-2 |

|---|---|

Poids moléculaire |

114.06 g/mol |

Nom IUPAC |

but-2-enedioate |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2 |

Clé InChI |

VZCYOOQTPOCHFL-UHFFFAOYSA-L |

SMILES canonique |

C(=CC(=O)[O-])C(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.